molecular formula C8H8Cl2N4 B7891712 2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide

2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide

Cat. No.: B7891712
M. Wt: 231.08 g/mol
InChI Key: WDPPSRUIMSQVFX-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide is a chemical compound derived from the condensation of 2,4-dichlorobenzaldehyde and guanylhydrazine. This compound is known for its potential biological activities and has been studied for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichlorobenzaldehyde guanylhydrazone typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and guanylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the condensation process, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for 2,4-dichlorobenzaldehyde guanylhydrazone are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4-dichlorobenzaldehyde guanylhydrazone involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission and potentially alleviate symptoms of neurodegenerative diseases .

Comparison with Similar Compounds

2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide can be compared with other guanylhydrazone derivatives such as:

Uniqueness

The uniqueness of 2,4-dichlorobenzaldehyde guanylhydrazone lies in its specific substitution pattern on the benzaldehyde ring, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylideneamino]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N4/c9-6-2-1-5(7(10)3-6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPPSRUIMSQVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide
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2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide
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2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide
Reactant of Route 4
2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide
Reactant of Route 5
2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide
Reactant of Route 6
2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide

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